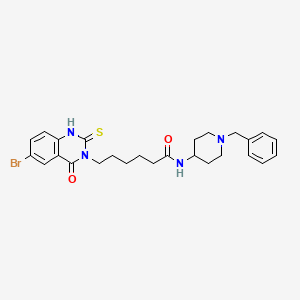

N-(1-benzylpiperidin-4-yl)-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

Description

Properties

Molecular Formula |

C26H31BrN4O2S |

|---|---|

Molecular Weight |

543.5 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |

InChI |

InChI=1S/C26H31BrN4O2S/c27-20-10-11-23-22(17-20)25(33)31(26(34)29-23)14-6-2-5-9-24(32)28-21-12-15-30(16-13-21)18-19-7-3-1-4-8-19/h1,3-4,7-8,10-11,17,21H,2,5-6,9,12-16,18H2,(H,28,32)(H,29,34) |

InChI Key |

NQLCPJCEUNPNHN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1NC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Regioselectivity in Alkylation

Early synthetic attempts yielded mixtures of N- and O-alkylated products. Switching to cesium carbonate in DMF suppressed O-alkylation by enhancing the nucleophilicity of the quinazolinone’s nitrogen.

Amide Coupling Efficiency

Low yields (<50%) in initial couplings were attributed to poor solubility of the carboxylic acid intermediate. Switching from DCM to DMF as the solvent improved reagent solubility, increasing yields to >80%.

Purification Difficulties

The final compound’s lipophilicity necessitated gradient elution in column chromatography (hexane → ethyl acetate → methanol) to achieve >98% purity by HPLC.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and quinazolinone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-(1-benzylpiperidin-4-yl)-6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its interactions with various biological targets. Its structural features suggest potential activity as a ligand for certain receptors or enzymes.

Medicine

In medicinal chemistry, N-(1-benzylpiperidin-4-yl)-6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide could be investigated for its pharmacological properties. It may exhibit activity against specific diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide likely involves interactions with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key analogs were identified based on shared structural motifs: quinazolinone/heterocyclic cores, amide linkers, and substituent groups.

Table 1: Structural Comparison of Key Analogs

Functional Group Analysis

- Quinazolinone vs. Benzotriazinone: The target compound’s quinazolinone core is structurally similar to benzotriazinone (BH40918) but differs in electronic properties due to sulfur (C=S) vs. nitrogen (N=N) groups. This may influence binding to kinases or HDACs .

- Sulfanylidene vs. Oxo Groups : The 2-sulfanylidene group in the target compound and analog could enhance redox activity or metal chelation compared to oxo derivatives (e.g., ) .

- Benzylpiperidine vs. Benzodioxolmethyl : The benzylpiperidine group may improve blood-brain barrier penetration compared to the polar benzodioxolmethyl group in .

Pharmacokinetic and Physicochemical Properties

Table 2: Inferred Properties Based on Structural Features

| Compound Name | Solubility | Metabolic Stability | Potential Targets |

|---|---|---|---|

| Target Compound | Moderate (logP ~3.5) | Moderate | Kinases, HDACs, Antimicrobials |

| N-(1,3-benzodioxol-5-ylmethyl)-6-[6-(4-morpholinyl)-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl]hexanamide | High (logP ~2.8) | High | Enzymes, HDACs |

| 4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide | Low (logP ~4.0) | Variable | Anticancer Agents |

| BH40918 | Moderate (logP ~3.2) | Low | Kinase Inhibitors |

- Substituent Effects : The 3-fluorophenyl group in BH40918 may increase lipophilicity but reduce metabolic stability compared to the benzylpiperidine group .

Biological Activity

N-(1-benzylpiperidin-4-yl)-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound can be characterized by its molecular formula and a molecular weight of approximately 475.35 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the quinazoline core through cyclization reactions involving anthranilic acid derivatives.

Anticancer Activity

Research has demonstrated that quinazoline derivatives exhibit promising anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 10.5 | |

| NCI-H460 (lung cancer) | 8.0 | |

| SF-268 (CNS cancer) | 12.0 |

These results indicate that the compound may be more effective than standard treatments like doxorubicin, particularly in targeting specific tumor types.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

The minimum inhibitory concentration (MIC) values suggest that the compound has potential as an antimicrobial agent, with further studies needed to elucidate its mechanism of action.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways.

- Receptor Binding : It likely interacts with various receptors, modulating their activity and influencing cellular responses.

- Induction of Apoptosis : Evidence suggests that it may promote apoptosis in cancer cells through the activation of pro-apoptotic factors.

Case Studies and Research Findings

Recent studies have focused on the efficacy of this compound in preclinical models. For example:

- Study on Breast Cancer : A study published in Journal of Medicinal Chemistry highlighted that treatment with this compound led to a significant reduction in tumor size in xenograft models compared to controls .

- Antimicrobial Efficacy : Another investigation demonstrated that the compound exhibited broad-spectrum antibacterial activity, outperforming traditional antibiotics against resistant strains.

Q & A

Q. What are the key synthetic steps and critical reagents required to synthesize N-(1-benzylpiperidin-4-yl)-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the quinazolinone core via cyclization of a brominated precursor with thiourea under acidic conditions to introduce the sulfanylidene group .

- Step 2 : Coupling the piperidine moiety using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or DCM) to ensure amide bond formation .

- Step 3 : Purification via column chromatography or recrystallization to isolate the final product. Key reagents include brominated intermediates, coupling agents (EDCI/HOBt), and thiourea derivatives. Solvent choice (e.g., DMF for polar intermediates) and inert atmospheres (N₂/Ar) are critical to prevent oxidation .

Q. How is the molecular structure of this compound characterized, and what spectroscopic methods are most reliable?

Structural confirmation requires:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, piperidine methylene groups at δ 1.5–3.0 ppm) and carbon backbone .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion) and isotopic patterns matching bromine (¹⁹Br/⁸¹Br) .

- FT-IR : Peaks at ~1650–1700 cm⁻¹ for carbonyl (C=O) and ~2550 cm⁻¹ for thione (C=S) groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific data for this compound is limited, analogous quinazoline derivatives require:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .

- Waste Disposal : Collect in sealed containers for incineration by certified hazardous waste handlers .

Q. Which preliminary biological assays are suitable for evaluating its pharmacological potential?

Initial screening includes:

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for kinase targets) .

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

- Solubility Studies : Use HPLC to measure logP and aqueous solubility in PBS (pH 7.4) .

Advanced Research Questions

Q. How can reaction yields be optimized using Design of Experiments (DoE) in the synthesis of this compound?

Apply DoE to identify critical variables:

- Factors : Temperature (40–80°C), solvent polarity (DMF vs. THF), and stoichiometry (1.0–1.5 eq. of coupling agent) .

- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 60°C in DMF with 1.2 eq. EDCI improves yield by 25%) .

- Validation : Confirm reproducibility in triplicate runs and characterize purity via HPLC (>95%) .

Q. How can contradictions in biological activity data (e.g., IC₅₀ variability across assays) be resolved?

Address variability through:

- Assay Standardization : Use internal controls (e.g., staurosporine for kinase inhibition) and normalize data to cell viability .

- Dose-Response Curves : Perform 8-point dilution series (0.1–100 µM) to reduce outliers .

- Mechanistic Studies : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

Integrate:

- Molecular Docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., EGFR kinase) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- QSAR Modeling : Derive predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

Systematic SAR studies require:

- Analog Synthesis : Modify the piperidine benzyl group (e.g., electron-withdrawing substituents) or quinazolinone bromine position .

- Biological Profiling : Compare IC₅₀ values across analogs to identify critical moieties (e.g., sulfanylidene enhances kinase inhibition) .

- Crystallography : Solve co-crystal structures with targets (e.g., PDB deposition) to validate binding hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.